4-Cyano-3-nitrobenzoic acid 4-Cyano-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 153775-42-9
VCID: VC21324056
InChI: InChI=1S/C8H4N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,(H,11,12)
SMILES: C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N
Molecular Formula: C8H4N2O4
Molecular Weight: 192.13 g/mol

4-Cyano-3-nitrobenzoic acid

CAS No.: 153775-42-9

Cat. No.: VC21324056

Molecular Formula: C8H4N2O4

Molecular Weight: 192.13 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-3-nitrobenzoic acid - 153775-42-9

Specification

CAS No. 153775-42-9
Molecular Formula C8H4N2O4
Molecular Weight 192.13 g/mol
IUPAC Name 4-cyano-3-nitrobenzoic acid
Standard InChI InChI=1S/C8H4N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,(H,11,12)
Standard InChI Key JVPRJKPSKHSUDO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N

Introduction

Chemical Identity and Structure

Molecular Composition

4-Cyano-3-nitrobenzoic acid has the molecular formula C8H4N2O4, representing a benzoic acid derivative with cyano (-CN) and nitro (-NO2) substituents at the 4 and 3 positions, respectively, on the benzene ring. The compound features three key functional groups: a carboxylic acid group (-COOH), a nitro group (-NO2), and a cyano group (-CN). Each of these functional groups contributes to the compound's chemical behavior and reactivity profile.

The molecule has a molecular weight of 192.128 g/mol and is identified by the CAS (Chemical Abstracts Service) registry number 153775-42-9 . The compound is also cataloged under various identification systems, including European Community (EC) Number 859-020-0 , DSSTox Substance ID DTXSID60623133 , and Wikidata identifier Q82527266 .

Physical and Chemical Properties

Physical Characteristics

4-Cyano-3-nitrobenzoic acid exists as a solid at room temperature . Its physical properties are crucial for handling, storage, and applications in chemical processes. The most significant physical characteristics are summarized in Table 2.

Table 2: Physical Properties of 4-Cyano-3-nitrobenzoic acid

PropertyValue
Physical StateSolid
Melting Point194-198°C
Boiling Point438.1±40.0°C
Molecular Weight192.128 g/mol
ColorNot specified in literature

The compound has a relatively high melting point range of 194-198°C, which is characteristic of aromatic carboxylic acids with additional functional groups . Its estimated boiling point is significantly higher at 438.1±40.0°C, although this may vary under different pressure conditions .

Chemical Properties

The chemical behavior of 4-cyano-3-nitrobenzoic acid is primarily determined by its three functional groups. The carboxylic acid group (-COOH) contributes to its acidic nature, while the electron-withdrawing nitro (-NO2) and cyano (-CN) groups influence its reactivity and electronic distribution.

Table 3: Chemical Properties of 4-Cyano-3-nitrobenzoic acid

PropertyValue
LogP1.68788
Polar Surface Area (PSA)106.91000
Acidic CharacteristicsCarboxylic acid functionality
Electron-withdrawing GroupsNitro and cyano groups

The compound has a calculated LogP value of 1.68788, indicating moderate lipophilicity . This property is important for predicting its solubility in various solvents and potential biological interactions. The polar surface area (PSA) of 106.91000 reflects the molecule's polarity and hydrogen-bonding capacity .

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-cyano-3-nitrobenzoic acid can be achieved through several routes, typically involving functional group transformations on appropriately substituted benzoic acid derivatives. While the search results don't provide a specific synthesis route for 4-cyano-3-nitrobenzoic acid, related synthetic pathways for similar cyanobenzoic acid derivatives offer valuable insights.

Patent-described Methods

According to patent information, cyanobenzoic acid derivatives can be synthesized through various approaches involving diazotization and cyanation reactions . Although the patent specifically discusses 4-cyanobenzoic acid derivatives rather than 4-cyano-3-nitrobenzoic acid directly, the principles may be applicable with appropriate modifications.

One approach described in the patent involves:

  • Starting with a suitably substituted nitrotoluene

  • Reducing the nitro group to an amino group

  • Converting the amino group to a cyano group via diazotization followed by addition of a cyanate ion source

  • Oxidizing the methyl group to a carboxylic acid

Alternatively, the oxidation of the methyl group can be performed before the conversion of the amino group to a cyano group . These methods could potentially be adapted for the synthesis of 4-cyano-3-nitrobenzoic acid by using appropriately substituted starting materials and controlling reaction conditions to achieve the desired substitution pattern.

Applications and Research

Synthetic Intermediate

4-Cyano-3-nitrobenzoic acid serves as an important intermediate in organic synthesis. The presence of multiple functional groups makes it a versatile building block for constructing more complex molecules. Each functional group can undergo selective transformations, allowing for the synthesis of a wide range of derivatives.

CategoryInformation
Hazard PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338
Hazard CodesXi (Irritant)

The specific hazard statements for this compound include:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

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